2-Phenyl-4H-1,3,4-oxadiazin-5(6H)-one
Overview
Description
2-Phenyl-4H-1,3,4-oxadiazin-5(6H)-one is a heterocyclic compound that contains an oxadiazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-4H-1,3,4-oxadiazin-5(6H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of phenylhydrazine with carbonyl compounds followed by cyclization with appropriate reagents.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-4H-1,3,4-oxadiazin-5(6H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction might yield an alcohol.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Phenyl-4H-1,3,4-oxadiazin-5(6H)-one depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-1,3,4-oxadiazole: Another heterocyclic compound with similar structural features.
2-Phenyl-1,3,4-thiadiazole: Contains a sulfur atom in place of the oxygen atom in the oxadiazine ring.
Uniqueness
2-Phenyl-4H-1,3,4-oxadiazin-5(6H)-one is unique due to its specific ring structure and the presence of both nitrogen and oxygen atoms, which can impart distinct chemical and biological properties.
Properties
IUPAC Name |
2-phenyl-4H-1,3,4-oxadiazin-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c12-8-6-13-9(11-10-8)7-4-2-1-3-5-7/h1-5H,6H2,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKHCFFMTBGZSIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NN=C(O1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28669-17-2 | |
Record name | 2-phenyl-5,6-dihydro-4H-1,3,4-oxadiazin-5-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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